4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

描述

Chemical Identity and IUPAC Nomenclature

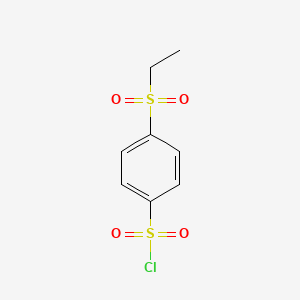

This compound represents a complex organosulfur compound that exemplifies the intricate molecular architectures possible within the sulfonyl chloride family. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its systematic structural organization. Alternative nomenclature systems recognize this compound as 4-ethylsulfonylbenzenesulfonyl chloride, emphasizing the ethyl group's connectivity through the sulfonyl linkage. The compound carries the Chemical Abstracts Service registry number 1099632-50-4 and the MDL number MFCD11650664, providing unique identifiers for chemical databases and commercial applications.

The molecular formula C8H9ClO4S2 reveals the compound's composition, incorporating eight carbon atoms, nine hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms. This formula immediately distinguishes it from simpler sulfonyl chlorides and highlights the presence of two distinct sulfur-containing functional groups. The average molecular mass of 268.726 daltons, with a monoisotopic mass of 267.963078 daltons, places this compound in the intermediate molecular weight range for organosulfur reagents. The structural complexity is further evidenced by the presence of fifteen heavy atoms, three rotatable bonds, and a single aromatic ring system, contributing to its unique three-dimensional architecture.

The compound's systematic nomenclature reflects the positional relationship between its functional groups, with the ethanesulfonyl substituent occupying the para position relative to the primary sulfonyl chloride group. This 1,4-disubstitution pattern on the benzene ring creates a symmetric molecular framework that influences both the compound's physical properties and its reactivity profile. The Simplified Molecular Input Line Entry System representation CCS(=O)(=O)c1ccc(cc1)S(=O)(=O)Cl provides a linear notation for computational chemistry applications and database searching. The structural arrangement positions both sulfonyl groups in electron-withdrawing orientations, creating a highly electrophilic molecular environment that governs the compound's chemical behavior.

Historical Context in Organosulfur Chemistry

The development of this compound occurs within the broader historical evolution of organosulfur chemistry, which has emerged as one of the most significant branches of synthetic organic chemistry. Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds containing sulfur, ranging from simple sulfur-containing amino acids like cysteine and methionine to complex pharmaceutical agents and industrial chemicals. The field's importance became particularly evident with the discovery of sulfur-containing antibiotics, including penicillin and sulfa drugs, which revolutionized medical treatment and demonstrated the vital role of sulfur in biological systems.

The historical foundation for sulfonyl chloride chemistry was established in the mid-19th century with the discovery of chlorosulfonic acid in 1854, which quickly became recognized as a versatile sulfonating and chlorosulfonating agent. This discovery provided the chemical foundation for synthesizing aromatic sulfonic acids and their corresponding sulfonyl chlorides, establishing the fundamental reactions that would later enable the synthesis of complex bis-sulfonyl compounds like this compound. The evolution of sulfonyl chloride chemistry accelerated significantly during the 20th century, particularly following the collaborative work of Domagk, Mietzsch, and Klarer in 1932, which demonstrated the antibacterial activity of sulfonamides and established sulfonyl chlorides as crucial intermediates in pharmaceutical synthesis.

Modern synthetic approaches to sulfonyl chlorides have evolved considerably from the early methods developed in the 1930s and 1940s. Research conducted at Yale University by Treat B. Johnson in 1939 established fundamental principles for sulfonyl chloride synthesis through chlorination of sulfur compounds, demonstrating that sulfonyl chlorides represent characteristic end-products of chlorination reactions. These early investigations revealed that the mechanism involves initial oxidation of sulfur to form sulphoxide intermediates, followed by further oxidation and chlorination to yield the final sulfonyl chloride products. The development of more sophisticated synthetic methodologies has enabled the preparation of increasingly complex sulfonyl chlorides, including bis-sulfonyl compounds that incorporate multiple sulfur-containing functional groups within a single molecular framework.

The synthesis of compounds like this compound represents the culmination of decades of methodological development in organosulfur chemistry. Contemporary synthetic strategies have moved beyond the traditional harsh oxidizing conditions previously required for sulfonyl chloride formation, incorporating milder reagents and more selective reaction conditions. Recent advances include the development of late-stage sulfonyl chloride formation techniques that permit the selective conversion of primary sulfonamides to sulfonyl chlorides using specialized reagents under mild conditions. These methodological improvements have expanded the accessibility of complex sulfonyl chlorides and enabled their incorporation into sophisticated synthetic schemes for drug discovery and materials science applications.

Position Within Sulfonyl Chloride Functional Group Taxonomy

This compound occupies a distinctive position within the taxonomic classification of sulfonyl chloride compounds, representing an advanced example of multifunctional organosulfur architecture. Sulfonyl chlorides constitute a major class of organosulfur compounds characterized by the presence of a sulfonyl group (>S(=O)2) singly bonded to a chlorine atom, with the general formula RSO2Cl. This functional group classification places sulfonyl chlorides within the broader category of sulfonyl halides, which includes fluorides, bromides, and iodides, with stability decreasing in the order fluorides > chlorides > bromides > iodides. The sulfonyl chlorides and fluorides dominate this series in terms of synthetic utility and commercial importance.

The structural characteristics of sulfonyl chlorides feature tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a halide atom. In the case of this compound, the tetrahedral geometry around both sulfur atoms creates a complex three-dimensional structure that influences the compound's reactivity and physical properties. The sulfur atom in sulfonyl chlorides exists in the +6 oxidation state, similar to sulfuric acid, which accounts for the high electrophilicity of these compounds. This oxidation state enables sulfonyl chlorides to function as powerful electrophilic reagents, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Within the aromatic sulfonyl chloride subclass, this compound represents a sophisticated example of substituted benzenesulfonyl chlorides. Simple benzenesulfonyl chloride, with the formula C6H5SO2Cl, serves as the archetypal aromatic sulfonyl chloride and is prepared industrially through the chlorosulfonation of benzene using chlorosulfonic acid. The preparation typically involves a two-step, one-pot reaction where benzene first forms benzenesulfonic acid, which subsequently undergoes chlorination to yield the sulfonyl chloride. The presence of the additional ethanesulfonyl substituent in this compound creates a bis-sulfonyl system that exhibits enhanced electrophilicity compared to simple aromatic sulfonyl chlorides.

The taxonomic classification of this compound as a bis-sulfonyl compound distinguishes it from mono-functional sulfonyl chlorides and places it within a specialized subset of multifunctional organosulfur reagents. This classification reflects both the compound's structural complexity and its potential for diverse reactivity patterns. The presence of two sulfonyl groups within the same molecule creates opportunities for selective functionalization, where one sulfonyl group may undergo reaction while the other remains intact, or both groups may participate in multi-step synthetic transformations. Such multifunctional capabilities position these compounds as valuable building blocks for complex molecule synthesis and as intermediates in the preparation of sophisticated organosulfur materials with tailored properties.

属性

IUPAC Name |

4-ethylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRRPNALBUTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099632-50-4 | |

| Record name | 4-(ethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of 4-(Ethanesulfonyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

化学反应分析

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions.

Major Products: The major products depend on the nucleophile used in the substitution reactions. For example, reacting with an amine would yield a sulfonamide.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H9ClO4S2

- Molecular Weight : 268.74 g/mol

- Functional Groups : Contains both sulfonyl and sulfonyl chloride groups, enhancing its reactivity.

Organic Synthesis

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is primarily utilized as a reagent for the introduction of sulfonyl groups into organic molecules. This functionalization can significantly alter the chemical properties of the target compounds, making it a crucial tool in synthetic organic chemistry. The compound participates in nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Medicinal Chemistry

In the realm of drug development, besyl chloride plays a vital role in synthesizing pharmaceuticals and biologically active molecules. The sulfonyl group is known to enhance the biological activity and stability of drugs, making besyl chloride valuable in creating new drug candidates. Its reactivity allows for modifications that can improve pharmacokinetic properties and therapeutic efficacy .

Materials Science

The compound's unique structure allows it to be employed in the production of specialty chemicals and materials. Sulfonyl groups can influence properties such as thermal stability and electrical conductivity, making besyl chloride useful in developing novel materials with desired characteristics for industrial applications .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the effectiveness of besyl chloride in synthesizing various sulfonamides by reacting it with different amines. The resulting products showed enhanced solubility and biological activity compared to their non-sulfonated counterparts, indicating potential applications in pharmaceuticals targeting bacterial infections.

Case Study 2: Material Development

Research into new polymer composites incorporated besyl chloride as a key reagent for introducing sulfonate groups into polymer matrices. These modifications resulted in improved thermal stability and mechanical properties, showcasing its utility in developing advanced materials for industrial applications.

作用机制

The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride groups are highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate esters. These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .

相似化合物的比较

Structural and Functional Group Variations

Sulfonyl chlorides with diverse substituents on the benzene ring are critical intermediates in organic synthesis. Key analogs include:

Physical and Chemical Properties

- Melting Points: 4-Acetylbenzenesulfonyl chloride: 83–87°C . 4-Ethylbenzenesulfonyl chloride: Not reported, but alkyl groups typically lower melting points compared to polar substituents .

- Solubility :

- Hydrophobic substituents (e.g., tert-butyl) reduce water solubility, while polar groups (e.g., -SO₂Cl) enhance solubility in polar solvents .

生物活性

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride, with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol, is an important sulfonyl chloride compound utilized in various chemical and biological applications. Its biological activity primarily stems from its role as a sulfonylating agent, which facilitates the introduction of sulfonyl groups into organic molecules, enhancing their pharmacological properties.

The mechanism of action for this compound involves its high reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. This reactivity allows it to undergo nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters. The general reaction can be represented as follows:

where represents the aromatic ring and is the nucleophile.

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of biologically active compounds, particularly in medicinal chemistry. It serves as a precursor for synthesizing sulfonamide drugs, which exhibit a range of biological activities including antibacterial, anti-inflammatory, and antitumor properties.

Case Studies:

- Sulfonamide Synthesis: The compound has been used to synthesize various sulfonamides that demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity: Research indicates that derivatives synthesized from this compound show promising results in inhibiting tumor cell proliferation in vitro and in vivo.

Comparative Analysis with Similar Compounds

A comparison with other sulfonyl chlorides highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains ethylsulfonyl group | Effective in synthesizing sulfonamides |

| 4-Methylbenzylsulfonyl chloride | Methyl group instead of ethyl | Similar reactivity but less versatile |

| 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Methylsulfonyl group | Different pharmacological profile |

Research Findings

Recent studies have focused on the kinetics and mechanisms of reactions involving this compound. For instance, investigations into nucleophilic substitution at tetracoordinate sulfur have revealed insights into the reactivity patterns of this compound compared to other sulfonyl chlorides. The findings suggest that electronic effects significantly influence reaction rates and product distributions .

常见问题

Q. What are the environmental fate implications of accidental release, and how can biodegradation be assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。